(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
is a synthetic chemical compound with potential applications in various fields of research and industry . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds often involves the synthesis and crystal structure analysis to understand their properties better. For instance, a study discussed the synthesis of a new Schiff base compound through condensation reactions and characterized its structure using various analytical techniques, highlighting its antibacterial activities (Wang et al., 2008). Similarly, another research focused on the synthesis of boric acid ester intermediates with benzene rings, confirmed by FTIR, NMR spectroscopy, and mass spectrometry, and further investigated their molecular structures using density functional theory (DFT) (P. Huang et al., 2021).
Applications in Catalysis
Some compounds with pyrrolidinyl and phenyl groups have been explored for their catalytic applications. For example, research on zwitterionic salts derived from pyrrolidinopyridine showed their effectiveness as organocatalysts in transesterification reactions, offering a novel approach to catalyst design (Ishihara et al., 2008).
Antimicrobial and Antioxidant Activities
Compounds containing pyrrolidinyl and phenyl groups have also been synthesized and evaluated for their antimicrobial activity, showing promise as antibacterial agents (Kumar et al., 2012). Additionally, derivatives of phenylmethanone have been synthesized and assessed for their antioxidant properties, highlighting their potential as effective antioxidants (Çetinkaya et al., 2012).
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic ring present in many bioactive compounds. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The bromine atom attached to the pyridine ring could potentially undergo a nucleophilic aromatic substitution reaction, allowing the compound to bind to its target. The pyrrolidine ring might also be involved in binding to the target, possibly through hydrogen bonding or dipole-dipole interactions .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors, including its solubility, stability, and the presence of functional groups that might undergo metabolic transformations. The trifluoromethoxy group might enhance the compound’s metabolic stability, as fluorine atoms are generally resistant to metabolic degradation .
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O3/c18-12-4-5-15(22-9-12)25-14-6-7-23(10-14)16(24)11-2-1-3-13(8-11)26-17(19,20)21/h1-5,8-9,14H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUGYJKWQBYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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